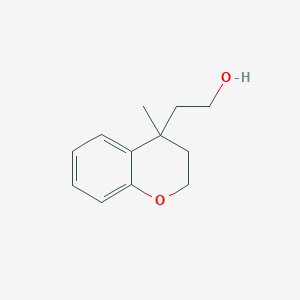
Dimethoxy(4-phenoxyphenyl)(phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxy(4-phenoxyphenyl)(phenyl)silane is an organosilicon compound with the molecular formula C20H20O3Si It is characterized by the presence of a phenyl group, a 4-phenoxyphenyl group, and two methoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxy(4-phenoxyphenyl)(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with 4-phenoxyphenylmagnesium bromide, followed by methanolysis to introduce the methoxy groups. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethoxy(4-phenoxyphenyl)(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Dimethoxy(4-phenoxyphenyl)(phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Dimethoxy(4-phenoxyphenyl)(phenyl)silane exerts its effects depends on its application. In chemical reactions, the silicon atom acts as a central point for various transformations, facilitating the formation of new bonds and functional groups. In biological systems, the compound may interact with cellular components, influencing processes such as cell adhesion and signaling .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethoxysilane: Similar structure but with three methoxy groups.
Diphenyldimethoxysilane: Contains two phenyl groups instead of a phenyl and a 4-phenoxyphenyl group.
Tetramethoxysilane: Contains four methoxy groups without any phenyl groups.
Uniqueness
Dimethoxy(4-phenoxyphenyl)(phenyl)silane is unique due to the presence of both a phenyl and a 4-phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in applications requiring specific interactions with other molecules or materials .
Properties
Molecular Formula |
C20H20O3Si |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
dimethoxy-(4-phenoxyphenyl)-phenylsilane |
InChI |
InChI=1S/C20H20O3Si/c1-21-24(22-2,19-11-7-4-8-12-19)20-15-13-18(14-16-20)23-17-9-5-3-6-10-17/h3-16H,1-2H3 |
InChI Key |
JXCJVGOUQAUTOH-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

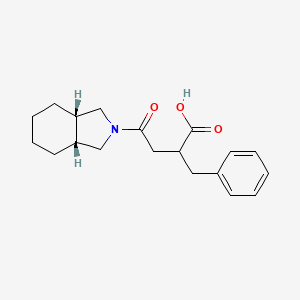
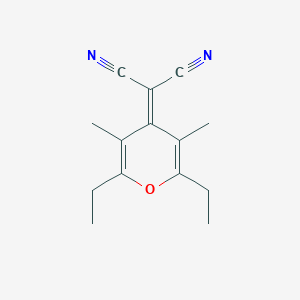

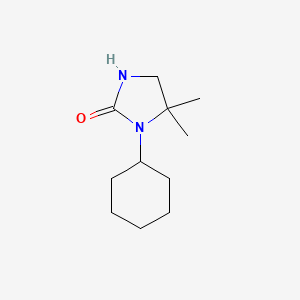
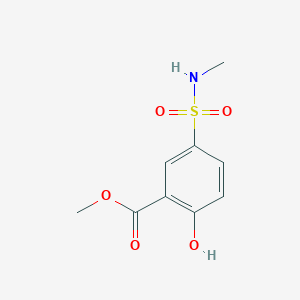
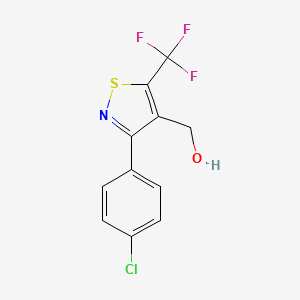
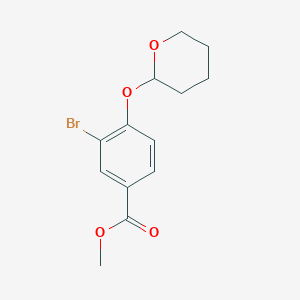
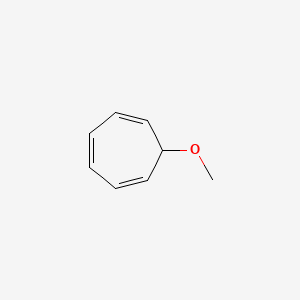



![[1-(4-Bromo-benzenesulfonyl)-pyrrolidin-2-yl]-methanol](/img/structure/B8488158.png)
